molecular formula C8H7N3O2 B13021333 2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid

2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid

Cat. No.: B13021333
M. Wt: 177.16 g/mol
InChI Key: OILBHPCQJZIMSR-UHFFFAOYSA-N
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Description

2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that features a fused pyrrole and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through several methods:

    Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine ring.

    Synthesis via Bromohydrazone: This route utilizes bromohydrazone intermediates to construct the triazine ring.

    Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium salt, which is then converted to the desired compound.

    Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product.

    Transition Metal Mediated Synthesis: This method employs transition metal catalysts to facilitate the formation of the triazine ring.

    Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.

Industrial Production Methods

Industrial production methods for 2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. This interaction can lead to the inhibition of viral replication or the suppression of cancer cell proliferation .

Comparison with Similar Compounds

2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-9-3-7-2-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13)

InChI Key

OILBHPCQJZIMSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=C2C=N1)C(=O)O

Origin of Product

United States

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